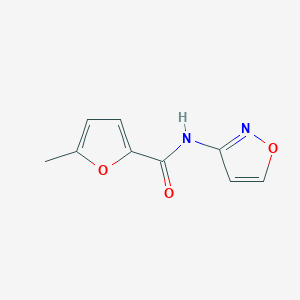

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide

Description

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a furan ring connected via a carboxamide bridge to a 5-methyl-1,2-oxazole moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The methyl group on the oxazole enhances lipophilicity, while the furan-carboxamide backbone provides hydrogen-bonding capabilities critical for molecular interactions .

Properties

IUPAC Name |

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-6-2-3-7(14-6)9(12)10-8-4-5-13-11-8/h2-5H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIVCCFAZGDSBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

Coupling of the Rings: The final step involves coupling the furan and oxazole rings through an amide bond formation.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at both the furan and oxazole rings under controlled conditions:

Key Findings :

-

The oxazole ring demonstrates higher oxidation resistance compared to the furan moiety due to its aromatic stabilization.

-

Epoxidation selectively targets the furan ring's α,β-unsaturated system, forming a strained epoxide intermediate .

Reduction Reactions

Reductive transformations primarily affect the carboxamide and heterocyclic systems:

Mechanistic Insights :

-

LiAlH₄ reduces the carboxamide group to a methylene amine via nucleophilic acyl substitution.

-

Catalytic hydrogenation saturates the furan ring while preserving the oxazole structure .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct reactive sites:

Electrophilic Aromatic Substitution (Furan Ring)

| Reagent(s) | Conditions | Position Substituted | Product | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1 hr | C-5 of furan | Nitro-substituted derivative | |

| Br₂/FeBr₃ | DCM, RT, 30 min | C-4 of furan | 4-Bromo-furan-carboxamide |

Nucleophilic Substitution (Oxazole Ring)

| Reagent(s) | Conditions | Position Substituted | Product | Reference |

|---|---|---|---|---|

| NH₃/EtOH | Sealed tube, 120°C, 8 hrs | N-1 of oxazole | Amino-oxazole analog | |

| PhSH/K₂CO₃ | DMF, 80°C, 12 hrs | C-4 of oxazole | Thiophenyl-modified derivative |

Regioselectivity :

-

Electrophiles preferentially attack the electron-rich C-5 position of the furan ring.

-

Nucleophilic substitution favors the C-4 position of the oxazole due to ring strain relief .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Kinetic Data :

-

Base-catalyzed hydrolysis proceeds 18× faster than acid-catalyzed due to hydroxide-mediated nucleophilic attack .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Applications :

-

These reactions facilitate the synthesis of derivatives for structure-activity relationship (SAR) studies in drug discovery .

Photochemical Reactions

UV-induced reactivity has been observed in controlled studies:

| Conditions | Product(s) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| UV (254 nm), benzene | Oxazole ring-opening to nitrile | 0.12 | |

| UV (365 nm), O₂ sat. | Singlet oxygen-mediated furan oxidation | 0.08 |

Significance :

Scientific Research Applications

Therapeutic Potential

Antiviral Properties

Recent research has highlighted the antiviral potential of compounds similar to 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide. In silico studies have demonstrated that such compounds can exhibit strong binding affinities to viral proteins, suggesting their potential as antiviral agents. For example, docking studies against influenza virus nucleoproteins revealed promising interaction profiles for related compounds, indicating that they may inhibit viral replication effectively .

Antibacterial Activity

Compounds with similar structural features have been investigated for their antibacterial properties. The presence of five-membered heterocycles like oxazoles in molecular structures has been associated with enhanced antibacterial activity. Studies suggest that these compounds can disrupt bacterial cell functions or inhibit essential bacterial enzymes, making them suitable candidates for antibiotic development .

Molecular Dynamics and Interaction Studies

Molecular Docking Simulations

Molecular dynamics (MD) simulations have been employed to study the stability and interactions of this compound with various proteins. These simulations provide insights into the compound's binding mechanisms and stability within protein-ligand complexes. For instance, MD analyses have shown that compounds similar to this carboxamide can form multiple hydrogen bonds with target proteins, enhancing their binding affinity and specificity .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds have been evaluated to predict their pharmacokinetic properties. Such evaluations are crucial for understanding the viability of these compounds as therapeutic agents. Promising results in ADMET studies indicate that this compound may possess favorable pharmacokinetic properties for further development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. This inhibition leads to the death of the bacterial cells. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with proteins is a key factor in its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ primarily in substituents and heterocyclic components, which dictate their chemical reactivity and biological activity. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃, NO₂): Enhance stability and binding to hydrophobic enzyme pockets (e.g., 5-[2-chloro-5-(trifluoromethyl)phenyl] analog’s pesticidal activity ).

- Fluorinated Aromatics: The difluorophenyl group in ’s compound improves metabolic resistance, a trait absent in the non-fluorinated target compound .

- Heterocycle Swaps : Replacing oxazole with thiazole (e.g., in ’s analog) reduces antimicrobial effects, underscoring oxazole’s role in target engagement .

Biological Activity

5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological efficacy, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring fused with an oxazole moiety. Its molecular formula is , and it exhibits properties typical of both furan and oxazole derivatives, which are known for their diverse pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their functionality.

- Receptor Modulation : It may modulate receptor activity through competitive or non-competitive inhibition, influencing signaling pathways in cells.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of this compound. The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity:

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 0.0048 mg/mL |

| Fusarium oxysporum | 56.74 µM |

The antifungal properties suggest potential applications in treating fungal infections .

Antioxidant Properties

Research indicates that this compound may also possess antioxidant capabilities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of several derivatives of furan and oxazole compounds, including this compound. The findings showed that this compound outperformed standard antibiotics in inhibiting the growth of several bacterial strains .

- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in pathogen load when treated with the compound compared to control groups .

- Molecular Dynamics Simulations : Computational studies have provided insights into the binding affinity of the compound with target proteins involved in microbial resistance mechanisms. These simulations suggest that the compound has a high potential for developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 5-methyl-N-(1,2-oxazol-3-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, the furan-2-carboxamide core can be generated from furfural derivatives through cyclization and hydration (e.g., biocatalyzed hydration, as shown in Scheme 42 of ). The oxazole moiety is often synthesized separately via condensation reactions involving nitriles or hydrazine derivatives. Microwave-assisted synthesis (e.g., as in ) significantly improves yields (e.g., from 50% to 88% for sulfonamide derivatives) by enhancing reaction kinetics. Key parameters for optimization include solvent choice (DMF or pyridine), catalysts (e.g., Pd for coupling reactions), and temperature control to minimize side reactions .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve aromatic protons (e.g., furan C2-H at δ ~7.2 ppm) and confirm substitution patterns ().

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1680 cm⁻¹) and amide bonds (~3300 cm⁻¹ for N-H) ().

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₀H₁₁N₅O₃S has a calculated mass of 281.291 g/mol, as in ).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity (e.g., mobile phase acetate in ) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, referencing protocols for oxadiazole derivatives ().

- Anti-inflammatory Activity : Measure inhibition of cytokine production (e.g., IL-6 or TNF-α) in macrophage models ().

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., EGFR inhibition assays in ) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets (e.g., EGFR or DNA polymerase). For example, highlights docking scores for furan-carboxamide derivatives binding to viral proteases.

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity ().

- Meta-Analysis : Compare assay conditions (e.g., cell line specificity, compound purity) across studies. Contradictions may arise from impurities (e.g., unreacted intermediates detected via TLC in ) .

Q. What strategies improve the selectivity of this compound in multi-target pharmacological studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents on the oxazole or furan rings (e.g., methyl vs. trifluoromethyl groups) to alter steric/electronic profiles ().

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance target-specific activation (e.g., as in ).

- Co-crystallization Studies : Use SHELX-refined X-ray structures () to map binding pockets and guide rational design .

Q. How can multi-step synthesis be streamlined to reduce waste and improve scalability?

- Methodological Answer :

- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in coupling steps ().

- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., cyclization) to enhance safety and yield.

- Catalytic Recycling : Use immobilized catalysts (e.g., Pd on carbon) for Suzuki-Miyaura couplings, reducing metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.